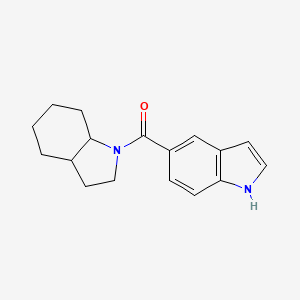
3-(5-Chloro-1-methylbenzimidazol-2-yl)sulfanyl-1-methylpyrrolidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(5-Chloro-1-methylbenzimidazol-2-yl)sulfanyl-1-methylpyrrolidin-2-one, also known as Cmpd-7, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. Cmpd-7 is a pyrrolidin-2-one derivative that has shown promising results in various preclinical studies.
作用机制
The mechanism of action of 3-(5-Chloro-1-methylbenzimidazol-2-yl)sulfanyl-1-methylpyrrolidin-2-one is not fully understood. However, it has been suggested that 3-(5-Chloro-1-methylbenzimidazol-2-yl)sulfanyl-1-methylpyrrolidin-2-one inhibits the activity of the protein kinase CK2. CK2 is a serine/threonine kinase that is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects:
3-(5-Chloro-1-methylbenzimidazol-2-yl)sulfanyl-1-methylpyrrolidin-2-one has been shown to have several biochemical and physiological effects. It has been found to inhibit the activity of CK2, which is involved in various cellular processes. 3-(5-Chloro-1-methylbenzimidazol-2-yl)sulfanyl-1-methylpyrrolidin-2-one has also been shown to inhibit the growth of cancer cells and exhibit antiviral activity. Additionally, 3-(5-Chloro-1-methylbenzimidazol-2-yl)sulfanyl-1-methylpyrrolidin-2-one has been found to have anti-inflammatory activity.
实验室实验的优点和局限性
3-(5-Chloro-1-methylbenzimidazol-2-yl)sulfanyl-1-methylpyrrolidin-2-one has several advantages for lab experiments. It is easy to synthesize and has a high yield. 3-(5-Chloro-1-methylbenzimidazol-2-yl)sulfanyl-1-methylpyrrolidin-2-one has also been extensively studied for its potential therapeutic properties, making it a promising compound for further research. However, there are also limitations to using 3-(5-Chloro-1-methylbenzimidazol-2-yl)sulfanyl-1-methylpyrrolidin-2-one in lab experiments. Its mechanism of action is not fully understood, and more research is needed to determine its efficacy and safety.
未来方向
There are several future directions for the research of 3-(5-Chloro-1-methylbenzimidazol-2-yl)sulfanyl-1-methylpyrrolidin-2-one. One potential direction is to further investigate its anti-cancer properties and its potential use as a cancer therapy. Another direction is to study its antiviral activity and its potential use in the treatment of viral infections. Additionally, more research is needed to determine the safety and efficacy of 3-(5-Chloro-1-methylbenzimidazol-2-yl)sulfanyl-1-methylpyrrolidin-2-one in humans.
合成方法
The synthesis of 3-(5-Chloro-1-methylbenzimidazol-2-yl)sulfanyl-1-methylpyrrolidin-2-one involves the reaction of 5-chloro-1-methylbenzimidazole-2-thiol with 1-methylpyrrolidin-2-one in the presence of a base. The reaction yields 3-(5-Chloro-1-methylbenzimidazol-2-yl)sulfanyl-1-methylpyrrolidin-2-one as a white solid with a high yield.
科学研究应用
3-(5-Chloro-1-methylbenzimidazol-2-yl)sulfanyl-1-methylpyrrolidin-2-one has been extensively studied for its potential therapeutic properties. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-viral activities. 3-(5-Chloro-1-methylbenzimidazol-2-yl)sulfanyl-1-methylpyrrolidin-2-one has been found to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to have antiviral activity against influenza A virus.
属性
IUPAC Name |
3-(5-chloro-1-methylbenzimidazol-2-yl)sulfanyl-1-methylpyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3OS/c1-16-6-5-11(12(16)18)19-13-15-9-7-8(14)3-4-10(9)17(13)2/h3-4,7,11H,5-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVNHIKYNJDXDNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C1=O)SC2=NC3=C(N2C)C=CC(=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-Chloro-1-methylbenzimidazol-2-yl)sulfanyl-1-methylpyrrolidin-2-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2,4-Dimethyl-1,3-thiazol-5-yl)-[2-[[2-methoxyethyl(methyl)amino]methyl]pyrrolidin-1-yl]methanone](/img/structure/B7574204.png)


![5,7-Dimethyl-2-[[2-(1-methylpyrazol-4-yl)pyrrolidin-1-yl]methyl]imidazo[1,2-a]pyrimidine](/img/structure/B7574226.png)
![tert-butyl N-[[1-[(6-methyl-2-oxo-1H-pyridine-3-carbonyl)amino]cyclopentyl]methyl]carbamate](/img/structure/B7574228.png)
![5-Propyl-3-[(4-pyridazin-3-yl-1,4-diazepan-1-yl)methyl]-1,2,4-oxadiazole](/img/structure/B7574235.png)
![N-[4-fluoro-3-(methylcarbamoyl)phenyl]-3-azaspiro[5.5]undecane-3-carboxamide](/img/structure/B7574245.png)
![[(E)-2-(1,3-benzothiazol-2-yl)-1-[4-(dimethylamino)phenyl]ethenyl] 4-(dimethylamino)benzoate](/img/structure/B7574253.png)
![(6-Chloroquinolin-8-yl)-[4-(2-hydroxypropyl)piperazin-1-yl]methanone](/img/structure/B7574259.png)
![[4-(2-Hydroxybutyl)piperazin-1-yl]-(3-methoxy-4-methylphenyl)methanone](/img/structure/B7574271.png)
![N-[1-(2,4-difluorophenyl)pyrrolidin-3-yl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B7574293.png)

![4-[[2-(difluoromethyl)quinazolin-4-yl]amino]-N-methylcyclohexane-1-carboxamide](/img/structure/B7574322.png)